Cas no 1806791-49-0 (6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine)
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine
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- Inchi: 1S/C6H5F2N3O3/c7-5(8)2-1-3(9)10-6(12)4(2)11(13)14/h1,5H,(H3,9,10,12)
- InChI Key: GEXYBRCXWRWPRR-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)NC(C=1[N+](=O)[O-])=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 356
- XLogP3: -0.1
- Topological Polar Surface Area: 101
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005454-500mg |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1806791-49-0 | 97% | 500mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A024005454-1g |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine |
1806791-49-0 | 97% | 1g |
$1,612.80 | 2022-03-31 |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine
Introduction to 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine (CAS No. 1806791-49-0)
6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine, identified by the CAS number 1806791-49-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The structural features of 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine, particularly the presence of an amino group, a difluoromethyl substituent, a hydroxyl group, and a nitro group, contribute to its unique chemical properties and biological interactions. These structural elements not only influence its reactivity but also play a crucial role in determining its biological efficacy and selectivity.
The significance of 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine lies in its potential applications as a building block in the synthesis of more complex pharmaceutical agents. The compound’s multifunctional nature allows it to serve as a versatile intermediate in the development of drugs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The incorporation of fluorine atoms in the difluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This feature makes 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine an attractive candidate for further exploration in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine and biological targets. These studies have highlighted the compound’s potential as an inhibitor of key enzymes involved in disease pathways. For instance, research has indicated that derivatives of this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory responses. The nitro group in the molecule can be further functionalized through reduction or diazotization reactions, enabling the synthesis of diverse analogs with tailored biological activities.
The hydroxyl group present in 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine also contributes to its chemical versatility. This functional group can participate in various organic transformations, including etherification, esterification, and glycosylation reactions, allowing for the introduction of additional molecular diversity. Such modifications are essential for optimizing drug-like properties such as solubility, permeability, and pharmacokinetic profiles. The amino group further enhances the compound’s reactivity, making it amenable to coupling reactions with carboxylic acids or activated esters to form amides or other biologically relevant structures.
In the context of medicinal chemistry, the development of novel scaffolds like 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine is driven by the need for innovative therapeutic agents that address unmet medical needs. The compound’s unique structural features make it a promising candidate for further investigation into its pharmacological effects. Preliminary studies have suggested that derivatives of this molecule may exhibit inhibitory activity against certain protein kinases, which are overexpressed in various cancers. By targeting these kinases, such compounds could potentially disrupt signaling pathways that promote tumor growth and survival.
The role of fluorine atoms in pharmaceuticals cannot be overstated. The presence of fluorine in the difluoromethyl substituent of 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine imparts several advantageous properties to potential drug candidates derived from it. Fluorinated compounds often exhibit greater lipophilicity, which can improve membrane permeability and enhance oral bioavailability. Additionally, fluorine atoms can influence electronic effects within a molecule, leading to increased binding affinity to biological targets. These characteristics make fluorinated pyridines like 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine valuable tools in medicinal chemistry.
Recent research has also explored the synthetic methodologies for preparing 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine and its derivatives. Advances in synthetic organic chemistry have enabled more efficient and scalable routes for producing these complex molecules. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce various substituents at specific positions on the pyridine ring. These techniques have not only improved yield but also allowed for greater control over regioselectivity and stereoselectivity during synthesis.
The application of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine. HTS allows researchers to rapidly test large libraries of compounds against various biological targets, identifying those with promising activity profiles. This approach has been instrumental in identifying lead compounds that undergo further optimization into clinical candidates. The combination of HTS with structure-based drug design has provided a powerful framework for developing new therapies based on rational molecular design principles.
In conclusion,6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine (CAS No. 1806791-49-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications as a drug intermediate or lead compound. Its multifunctional nature enables diverse chemical modifications, making it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,6-Amino-4-(difluoromethyl)-2-hydroxy-3-nitropyridine is poised to play an important role in future drug discovery efforts.
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